4-Ethynyl-1,1-difluorocyclohexane
CAS No.: 1202245-66-6
Cat. No.: VC6006186
Molecular Formula: C8H10F2
Molecular Weight: 144.165
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1202245-66-6 |
---|---|
Molecular Formula | C8H10F2 |
Molecular Weight | 144.165 |
IUPAC Name | 4-ethynyl-1,1-difluorocyclohexane |
Standard InChI | InChI=1S/C8H10F2/c1-2-7-3-5-8(9,10)6-4-7/h1,7H,3-6H2 |
Standard InChI Key | HURUIJYAMCRJOC-UHFFFAOYSA-N |
SMILES | C#CC1CCC(CC1)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecule consists of a cyclohexane ring with geminal fluorine atoms at the 1-position and an ethynyl group at the 4-position. This arrangement creates a rigid scaffold with distinct electronic properties. The InChIKey (HURUIJYAMCRJOC-UHFFFAOYSA-N) and SMILES (C#CC1CCC(F)(F)CC1) descriptors confirm its stereochemistry . The fluorine atoms induce strong C–F dipole moments (), while the ethynyl group provides a reactive site for Sonogashira couplings or Huisgen cycloadditions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1202245-66-6 | |
Molecular Formula | ||
Molecular Weight | 144.165 g/mol | |
Physical Form | Colorless liquid | |
Boiling Point | Not reported | |
Storage Temperature | 2–8°C (refrigerated) | |
Purity | ≥90% |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves functionalizing 1,1-difluorocyclohexane precursors. One common method is the Palladium-Catalyzed Cross-Coupling of 1,1-difluoro-4-iodocyclohexane with trimethylsilylacetylene, followed by desilylation. Alternative approaches include direct alkylation using ethynylmagnesium bromide under Grignard conditions .
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Pd-Catalyzed Coupling | 65–75 | 90–95 | Catalyst cost, byproduct formation |
Grignard Alkylation | 50–60 | 85–90 | Moisture sensitivity |
Reaction conditions (e.g., temperature, solvent polarity) significantly impact regioselectivity due to the steric effects of the difluoro group .
Applications in Medicinal Chemistry
Bioactive Molecule Development
The ethynyl group serves as a click chemistry handle for constructing triazole-linked prodrugs. For example, conjugating this compound with azide-functionalized anticancer agents via copper-catalyzed azide-alkyne cycloaddition (CuAAC) has yielded potent kinase inhibitors . Fluorination at the 1-position enhances metabolic stability by resisting cytochrome P450 oxidation .
PET Tracer Design
-Labeled derivatives of 4-ethynyl-1,1-difluorocyclohexane are under investigation for positron emission tomography (PET). The difluoro motif improves blood-brain barrier penetration, enabling imaging of neurological targets like tau protein aggregates .
Parameter | Recommendation |
---|---|
Personal Protective Equipment | Nitrile gloves, goggles, lab coat |
Ventilation | Fume hood with ≥0.5 m/s airflow |
Spill Management | Absorb with inert material, dispose as hazardous waste |
Storage | Flame-resistant cabinet, inert atmosphere |
Future Research Directions
Expanding Synthetic Utility
Developing enantioselective routes to access chiral analogs could enable applications in asymmetric catalysis. Computational studies (e.g., DFT calculations) are needed to predict reactivity patterns of the difluoro-ethynyl motif in polar solvents .
Advanced Material Applications
Incorporating this compound into metal-organic frameworks (MOFs) or covalent organic polymers (COPs) may yield materials with tunable dielectric properties for microelectronics.
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